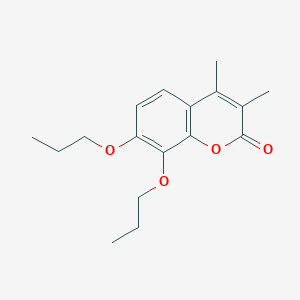![molecular formula C24H21F3N2O3 B284092 N-(2-ethylphenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide](/img/structure/B284092.png)
N-(2-ethylphenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethylphenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide is a chemical compound that has been widely used in scientific research. It is commonly referred to as TAK-659 and is a potent inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK is a key component of the B-cell receptor signaling pathway and plays a critical role in the development and function of B cells. Inhibition of BTK has been shown to have therapeutic potential in a variety of diseases, including cancer, autoimmune disorders, and inflammatory diseases.
Wirkmechanismus
TAK-659 works by inhibiting the activity of N-(2-ethylphenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide, which is a key component of the B-cell receptor signaling pathway. This compound plays a critical role in the development and function of B cells, which are a type of white blood cell that produce antibodies to fight infections. Inhibition of this compound prevents the activation of B cells and reduces the production of antibodies, which can be beneficial in diseases where B cells are overactive.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a number of biochemical and physiological effects in preclinical models. In cancer research, TAK-659 has been shown to induce apoptosis (cell death) in B-cell malignancies and inhibit the growth of tumor cells. In autoimmune disorders, TAK-659 has been shown to reduce the production of autoantibodies and inhibit the activation of immune cells. In inflammatory diseases, TAK-659 has been shown to reduce inflammation and improve lung function in models of asthma.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of TAK-659 is its high potency and selectivity for N-(2-ethylphenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide. This makes it a useful tool for studying the role of this compound in various diseases and for developing new therapies that target this compound. However, one limitation of TAK-659 is its relatively short half-life, which can make dosing and administration challenging in some experimental settings.
Zukünftige Richtungen
There are several future directions for research on TAK-659. One area of interest is the development of combination therapies that target multiple components of the B-cell receptor signaling pathway. Another area of interest is the development of TAK-659 analogs with improved pharmacokinetic properties. Additionally, further research is needed to fully understand the potential therapeutic applications of TAK-659 in various diseases.
Synthesemethoden
The synthesis of TAK-659 involves multiple steps, including the reaction of 2-ethylphenol with 4-chlorobenzoyl chloride to form 4-(2-ethylphenyl)benzoic acid. This intermediate is then reacted with 2-amino-2-(trifluoromethyl)acetic acid ethyl ester to form N-(2-ethylphenyl)-4-(2-oxo-2-(trifluoromethyl)acetylamino)benzoic acid ethyl ester. The final step involves the reaction of this intermediate with 2-(trifluoromethyl)aniline to form TAK-659.
Wissenschaftliche Forschungsanwendungen
TAK-659 has been extensively studied in preclinical models and has shown promising results in the treatment of various diseases. In cancer research, TAK-659 has been shown to inhibit the growth of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In autoimmune disorders, TAK-659 has been shown to reduce disease activity in models of rheumatoid arthritis and lupus. In inflammatory diseases, TAK-659 has been shown to reduce inflammation in models of asthma and inflammatory bowel disease.
Eigenschaften
Molekularformel |
C24H21F3N2O3 |
|---|---|
Molekulargewicht |
442.4 g/mol |
IUPAC-Name |
N-(2-ethylphenyl)-4-[2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy]benzamide |
InChI |
InChI=1S/C24H21F3N2O3/c1-2-16-7-3-5-9-20(16)29-23(31)17-11-13-18(14-12-17)32-15-22(30)28-21-10-6-4-8-19(21)24(25,26)27/h3-14H,2,15H2,1H3,(H,28,30)(H,29,31) |
InChI-Schlüssel |
KMVLUBOATILBCB-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3C(F)(F)F |
Kanonische SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-chloro-2-methylphenyl)-2-{[1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B284009.png)
![2-{[1-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B284010.png)


![N-{5-ethyl-3-[(3-methoxyphenyl)(4-morpholinyl)methyl]-2-thienyl}benzamide](/img/structure/B284019.png)
![N-(3-{(4-chlorophenyl)[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-5-ethyl-2-thienyl)benzamide](/img/structure/B284021.png)
![2-[(3-methoxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)oxy]acetamide](/img/structure/B284027.png)
![3-methoxy-4-[(3-methyl-2-butenyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B284028.png)
![3-methoxy-4-[(2-methylallyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B284029.png)

![N'-(benzenesulfonyl)-2,2,2-trifluoro-N-[4-(trifluoromethoxy)phenyl]ethanimidamide](/img/structure/B284036.png)
![N-[5-tert-butyl-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-(2-methoxyethyl)urea](/img/structure/B284038.png)
![1-(3-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B284039.png)

